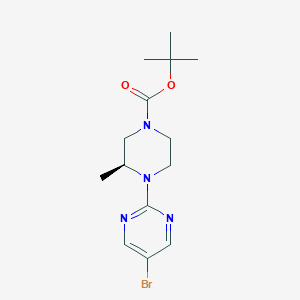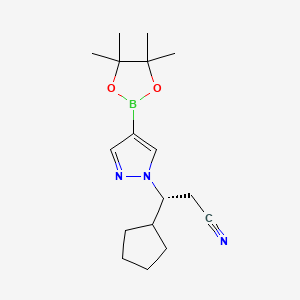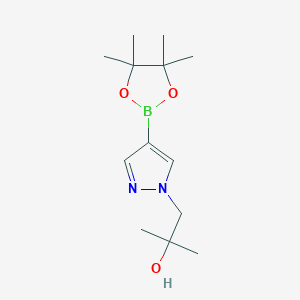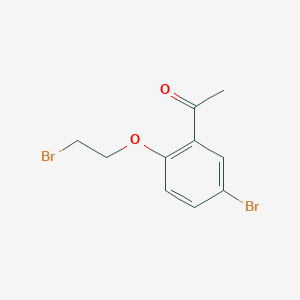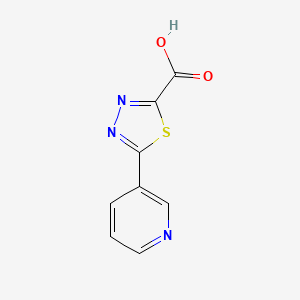
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride
Descripción general
Descripción
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride, also known as 6-PMPC, is a compound that has recently been studied for its potential applications in a variety of scientific fields. 6-PMPC is a white crystalline solid that is soluble in water and has a molecular weight of 198.2 g/mol. 6-PMPC is structurally similar to pyrrolidine, a five-membered heterocyclic compound that is found in many natural products. 6-PMPC has been studied for its ability to act as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a potential drug candidate.
Aplicaciones Científicas De Investigación
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine derivatives, have been studied for their ability to undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by 6π-electrocyclization, leading to the formation of ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced back to pyrrolidines, highlighting the versatility of pyrrolidine in synthetic chemistry (Kang et al., 2015).
Synthesis and Catalysis
Pyrrolidine-based ligands have been synthesized and used in palladium(II) and gold(III) complexes, demonstrating their effectiveness as catalysts in various reactions, including hydrogenation, hydrosilylation, and C-C coupling reactions. These complexes show high catalytic activity and stereospecific coordination, offering valuable insights into the role of pyrrolidine derivatives in catalysis (Debono et al., 2007).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic properties of pyrrolidine derivatives have been extensively studied using various techniques like FT-IR, NMR, and UV spectroscopy. Quantum chemical methods have also been employed to understand properties such as molecular electrostatic potential and intermolecular interactions, providing a deeper understanding of these compounds at the molecular level (Devi et al., 2020).
Biological Imaging Applications
Fluorescent sensors based on pyrrolidine derivatives have been developed for biological imaging. These sensors demonstrate improved selectivity and responsiveness to specific ions in biological environments, making them useful tools in cellular imaging and biological research (Nolan et al., 2006).
Propiedades
IUPAC Name |
6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-3-4-9(12-10)8-13-6-1-2-7-13;;/h3-5H,1-2,6-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKCOVFTDFLWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
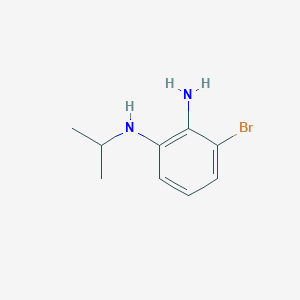
![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
